Rhodamine B, for fluorescence
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Overview
Description
Rhodamine B is a chemical compound and a dye belonging to the xanthene class. It is widely used as a tracer dye within water to determine the rate and direction of flow and transport. Rhodamine B is known for its fluorescent properties, making it easily detectable with fluorometers. It is also used in biology as a staining fluorescent dye, often in combination with auramine O, to demonstrate acid-fast organisms, notably Mycobacterium .
Preparation Methods
Synthetic Routes and Reaction Conditions
Rhodamine B can be synthesized through various methods. One common synthetic route involves the condensation of phthalic anhydride with 3-aminophenol, followed by alkylation with diethylamine. The reaction typically occurs under acidic conditions and requires heating to facilitate the formation of the xanthene ring structure .
Industrial Production Methods
In industrial settings, Rhodamine B is produced on a large scale using similar synthetic routes but optimized for higher yields and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
Rhodamine B undergoes various chemical reactions, including:
Oxidation: Rhodamine B can be oxidized by agents such as hydrogen peroxide, leading to the degradation of the dye.
Reduction: The dye can be reduced under specific conditions, altering its fluorescent properties.
Substitution: Rhodamine B can participate in substitution reactions, where functional groups on the dye molecule are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) in an aqueous solution.
Substitution: Various nucleophiles under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Rhodamine B typically results in the breakdown of the xanthene ring, while reduction can lead to the formation of non-fluorescent derivatives .
Scientific Research Applications
Rhodamine B has a wide range of applications in scientific research:
Chemistry: Used as a tracer dye in water flow studies and as a fluorescent marker in various chemical reactions.
Biology: Employed as a staining dye for visualizing cellular structures and microorganisms.
Medicine: Utilized in diagnostic assays and imaging techniques due to its fluorescent properties.
Industry: Applied in the textile, leather, paper printing, paint, colored glass, and plastic industries for its vibrant color and stability .
Mechanism of Action
Rhodamine B exerts its effects primarily through its fluorescent properties. The dye absorbs light at specific wavelengths and emits light at a longer wavelength, making it useful for fluorescence microscopy and other imaging techniques. The molecular targets and pathways involved include the binding of Rhodamine B to cellular structures, allowing for visualization under a fluorescence microscope .
Comparison with Similar Compounds
Rhodamine B is often compared with other xanthene dyes such as Rhodamine 6G and Rhodamine 123. While all these dyes share similar fluorescent properties, Rhodamine B is unique in its stability and wide range of applications. Rhodamine 6G is known for its higher fluorescence quantum yield, making it more suitable for certain applications, while Rhodamine 123 is used specifically for mitochondrial staining in biological research .
List of Similar Compounds
- Rhodamine 6G
- Rhodamine 123
- Tetraethylrhodamine
- Basic Violet 10
- Brilliant Pink B
Properties
Molecular Formula |
C28H32ClN2O3+ |
---|---|
Molecular Weight |
480.0 g/mol |
IUPAC Name |
[9-(2-carboxyphenyl)-6-(diethylamino)xanthen-3-ylidene]-diethylazanium;hydrochloride |
InChI |
InChI=1S/C28H30N2O3.ClH/c1-5-29(6-2)19-13-15-23-25(17-19)33-26-18-20(30(7-3)8-4)14-16-24(26)27(23)21-11-9-10-12-22(21)28(31)32;/h9-18H,5-8H2,1-4H3;1H/p+1 |
InChI Key |
PYWVYCXTNDRMGF-UHFFFAOYSA-O |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4C(=O)O.Cl |
Origin of Product |
United States |
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